3-Methylbenzo[d]isoxazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBVLJLZOALRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434052 | |
| Record name | 3-methylbenzo[d]isoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157640-14-7 | |
| Record name | 3-methylbenzo[d]isoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methylbenzo D Isoxazol 6 Amine and Analogs
Strategies for Benzisoxazole Core Formation
The construction of the benzisoxazole core is the pivotal step in the synthesis of 3-methylbenzo[d]isoxazol-6-amine and related compounds. The primary approaches to achieve this can be classified into the formation of the five-membered isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring or, alternatively, the construction of the benzene ring onto a pre-existing isoxazole moiety.
Five-Membered Ring Construction Approaches
The formation of the five-membered isoxazole ring is a common and versatile strategy for synthesizing benzisoxazoles. This can be accomplished through various cyclization reactions that form key C-O or N-O bonds, or through the cyclization of suitably substituted precursors like 2-hydroxyaryl oximes.
Intramolecular C–O bond formation is a key strategy for the synthesis of benzisoxazoles. One notable method involves an Ullmann-type coupling cyclization. For instance, N-(2-iodophenyl)benzamides can be cyclized to form 2-substituted benzoxazoles in the presence of a BINAM-copper(II) catalyst under relatively mild conditions. usc.eduthieme-connect.deusc.edu This approach has been shown to be effective for a range of substrates, including less reactive bromo and chloro analogs, without requiring an increased catalyst load. usc.edu The reaction proceeds via an intramolecular C(aryl)-O bond formation. usc.eduthieme-connect.de
Another approach involves the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. This method provides 2-aroyl benzofurans and has been extended to the synthesis of related heterocyclic systems. rsc.org The mechanism is believed to involve a sequential nucleophilic addition followed by intramolecular cyclization. rsc.org
The formation of the N–O bond is another critical pathway to the benzisoxazole scaffold. A notable example is the base-mediated photochemical cyclization of 2-azidobenzoic acids to yield 2,1-benzisoxazole-3(1H)-ones. nih.govnih.gov This reaction is significant as it proceeds under mild conditions, which is advantageous for the synthesis of thermally labile 2,1-benzisoxazole derivatives. nih.gov The key step in this process is the formation and subsequent photolysis of the 2-azidobenzoate anion. nih.govnih.gov
A different strategy involves a triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles. organic-chemistry.orgthieme-connect.com This solvent-free method is rapid, occurring almost instantly at room temperature, and provides good yields of 2,1-benzisoxazoles. organic-chemistry.orgthieme-connect.com The proposed mechanism involves acid-promoted enolization, intramolecular cyclization, and a final decyanation step. organic-chemistry.org
The cyclization of 2-hydroxyaryl oximes represents a direct and efficient route to 1,2-benzisoxazoles. chim.it This method typically involves a formal dehydration reaction where the oxime's hydroxyl group is converted into a good leaving group, facilitating the subsequent cyclization. chim.it However, a potential competing reaction is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole byproducts. chim.it
A process for preparing benzo[d]isoxazol-3-yl-methanesulfonic acid, an intermediate for the drug zonisamide, utilizes the treatment of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) to form benzo[d]isoxazol-3-yl-acetic acid. google.com This demonstrates the utility of oxime-related chemistry in the synthesis of functionalized benzisoxazoles.
Benzene Fragment Formation via Annulation Reactions
In an alternative to forming the isoxazole ring, the benzene fragment can be constructed onto a pre-existing isoxazole core through annulation reactions. chim.it This approach is particularly useful for creating naphthalene-fused isoxazoles. For example, 5-iodoaryl-substituted isoxazoles can undergo palladium-catalyzed annulation with symmetrical alkynes to produce naphtho[2,1-d]isoxazoles. chim.it The proposed mechanism involves the insertion of the alkyne and C–H activation of the isoxazole core, leading to a 7-membered palladacycle intermediate that then undergoes reductive elimination. chim.it
Furthermore, a Lewis acid-catalyzed annulation of glyoxylate (B1226380) esters and nitrosoarenes provides a convergent route to 2,1-benzisoxazoles. nih.govfigshare.comfigshare.com This method is atom-economical and proceeds under convenient conditions. Mechanistic studies suggest an unusual umpolung addition of glyoxylates to nitrosobenzenes followed by a Friedel–Crafts type cyclization. figshare.com
[3+2]-Cycloaddition Reactions
The [3+2]-cycloaddition reaction is a powerful tool for the one-step construction of the benzisoxazole ring system. A highly efficient method involves the reaction of in situ generated nitrile oxides with arynes. nih.govnih.govacs.org Both reactive intermediates can be generated simultaneously from chlorooximes and o-(trimethylsilyl)aryl triflates using a fluoride (B91410) anion source. nih.gov This approach is quite general, tolerates a variety of functional groups, and provides a direct route to functionalized benzisoxazoles under mild conditions. nih.govacs.org The reaction scope has been explored with various aryne precursors and chlorooximes, affording the desired benzisoxazoles in yields ranging from moderate to excellent. nih.govacs.org
The following table summarizes the yields of various benzisoxazoles synthesized via the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.
| Aryne Precursor/Chlorooxime | Product | Yield (%) |
| o-(Trimethylsilyl)phenyl triflate & 4-Methoxybenzoyl chloride oxime | 3-(4-Methoxyphenyl)benzisoxazole | 90 |
| 3,4-Dimethoxybenzyne precursor & 4-Methoxybenzoyl chloride oxime | 3-(4-Methoxyphenyl)-5,6-dimethoxybenzisoxazole | 65 |
| 3,4-Difluorobenzyne precursor & 4-Methoxybenzoyl chloride oxime | 3-(4-Methoxyphenyl)-5,6-difluorobenzisoxazole | 36 |
| o-(Trimethylsilyl)phenyl triflate & 2-Nitrobenzoyl chloride oxime | 3-(2-Nitrophenyl)benzisoxazole | 57 |
| o-(Trimethylsilyl)phenyl triflate & 2-Bromobenzoyl chloride oxime | 3-(2-Bromophenyl)benzisoxazole | 93 |
| o-(Trimethylsilyl)phenyl triflate & Isobutyryl chloride oxime | 3-Isopropylbenzisoxazole | 83 |
| o-(Trimethylsilyl)phenyl triflate & Cinnamoyl chloride oxime | (E)-3-Styrylbenzisoxazole | 70 |
| o-(Trimethylsilyl)phenyl triflate & N-Methylindole-3-carbaldehyde oxime chloride | 3-(N-Methylindol-2-yl)benzisoxazole | 61 |
| o-(Trimethylsilyl)phenyl triflate & Thiophene-3-carbaldehyde oxime chloride | 3-(Thiophen-3-yl)benzisoxazole | 54 |
| Data sourced from a study on the [3+2] cycloaddition of nitrile oxides and arynes. nih.gov |
Functionalization and Derivatization Approaches at the Amine Moiety (C-6) and Methyl Group (C-3)
Further modification of the 3-methylbenzo[d]isoxazole-6-amine scaffold is crucial for developing new compounds with tailored properties.
Isoxazoles and their derivatives have been identified as effective amination reagents for alkynes, leading to the synthesis of a variety of N-heterocycles. rsc.org These reactions, often catalyzed by transition metals, proceed through metal carbene intermediates. rsc.org This strategy has been applied to the amination of various types of alkynes, including ynamides, ynol ethers, and electron-deficient alkynes. rsc.org
A common strategy for introducing the C-6 amine group is through the reduction of a nitro group that is already present on the precursor molecule. This approach is often employed after the formation of the benzo[d]isoxazole ring.
In one example, the synthesis of 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine was achieved by treating the corresponding acetamide (B32628) precursor with hydrochloric acid. nih.gov This hydrolysis step effectively removes the acetyl protecting group to reveal the free amine. nih.gov
The amine group at the C-6 position of 3-methylbenzo[d]isoxazole-6-amine and its analogs is readily converted into sulfonamides. This is a widely used derivatization strategy in medicinal chemistry. ekb.eg The general procedure involves reacting the amine with a sulfonyl chloride in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane. nih.gov
This method has been successfully applied to synthesize a variety of sulfonamide derivatives of 3-ethyl-benzo[d]isoxazole. nih.gov The reaction conditions are typically mild, and the desired products are obtained in good yields. nih.govscispace.com The synthesis of sulfonamide derivatives has also been reported using a one-pot reaction of an amine, a sulfonyl chloride, and a base. ekb.eg
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-(2-Nitrophenyl)isoxazole | Zn⁰ or Fe⁰, HOAc | Quinoline-4-amine | 90% (for keto-substituted) | nih.gov |
| 3-Bromoisoxazoline | Amine, Base; then Oxidation | 3-Aminoisoxazole | High | researchgate.net |
| 3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide | Hydrochloric acid | 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine | 92.6% | nih.gov |
| 3-Ethyl-benzo[d]isoxazol-5-amine | Sulfonyl chloride, Pyridine, DCM | 3-Ethyl-benzo[d]isoxazol-containing sulfonamides | Not specified | nih.gov |
| Amine | Sulfonyl chloride, Sodium carbonate (aq) | Sulfonamide | Not specified | ekb.eg |
Advanced Synthetic Techniques
Advanced synthetic methods offer efficient and novel routes to isoxazole-containing compounds. One such technique is the intramolecular nitrile oxide cycloaddition (INOC). This reaction was used to synthesize a novel tetracyclic isoxazole by generating a nitrile oxide in situ from an aldoxime, which then undergoes a 1,3-dipolar cycloaddition with a neighboring alkyne. mdpi.com
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of benzisoxazole derivatives has been shown to be highly effective. For instance, the synthesis of 1,2-benzisoxazole (B1199462) derivatives has been achieved with remarkable efficiency by irradiating 2-hydroxyalkyl/aryl ketoximes in the presence of a catalytic amount of a basic ionic liquid. This method offers significant advantages, including reaction times as short as 30-60 seconds and excellent yields ranging from 85-96%. researchgate.net
While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the successful synthesis of various substituted benzisoxazoles under microwave conditions suggests a highly plausible pathway. A proposed microwave-assisted route could involve the cyclization of a suitably substituted acetophenone (B1666503) derivative, such as 2-hydroxy-4-amino-5-methylacetophenone oxime. The application of microwave energy would likely facilitate the intramolecular cyclization to form the benzisoxazole ring rapidly.
A general representation of this approach is the conversion of substituted 2-hydroxyaryl ketoximes to 1,2-benzisoxazoles. The use of microwave irradiation significantly reduces the reaction time and improves the yield, highlighting its potential for the efficient synthesis of compounds like this compound.
Ionic Liquid Mediated Reactions
Ionic liquids (ILs) have gained prominence as environmentally benign reaction media due to their low volatility, high thermal stability, and recyclability. Their use in the synthesis of isoxazole and benzisoxazole derivatives has been well-documented. For example, the synthesis of 1,2-benzisoxazole derivatives can be carried out efficiently in a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), under microwave irradiation. researchgate.net This combination of technologies provides a rapid and high-yielding route to the benzisoxazole core.
Furthermore, acidic ionic liquids have been employed as catalysts in multicomponent reactions for the synthesis of isoxazol-5(4H)-ones, achieving yields from 20-96%. nih.gov The synthesis of 3,5-disubstituted isoxazoles has also been reported in butylmethylimidazolium (B1222432) salts ([BMIM]X), offering excellent yields and the ability to recycle the ionic liquid. nih.gov
For the synthesis of this compound, an ionic liquid could serve as both the solvent and catalyst for the cyclization step. A plausible method involves the reaction of an appropriate precursor, such as a substituted 2-hydroxyacetophenone (B1195853) oxime, in an ionic liquid. The unique properties of the ionic liquid can enhance the reaction rate and simplify the work-up procedure, aligning with the principles of green chemistry.
| Catalyst/Medium | Substrate | Product | Yield (%) | Reference |
| [bmim]OH | 2-Hydroxyalkyl/aryl ketoximes | 1,2-Benzisoxazoles | 85-96 | researchgate.net |
| Acidic Ionic Liquid | Aldehydes, β-ketoesters, hydroxylamine | Isoxazol-5(4H)-ones | 20-96 | nih.gov |
| [BMIM]X | β-Diketones, hydroxylamine | 3,5-Disubstituted isoxazoles | Excellent | nih.gov |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of amino-substituted heterocyclic compounds.
A potential strategy for the synthesis of this compound involves a palladium-catalyzed amination reaction. This could be applied to a precursor such as 6-bromo-3-methylbenzo[d]isoxazole. The use of a palladium catalyst, in conjunction with a suitable amine source and a base, can facilitate the introduction of the amino group at the 6-position. Palladium-catalyzed methods have been successfully used for the synthesis of 2-aminobenzoxazinones from anthranilic acids and isocyanides, demonstrating the versatility of this approach for constructing C-N bonds in related heterocyclic systems. nih.gov
Another approach involves the construction of the benzisoxazole ring itself using transition metal catalysis. For instance, cobalt has been used to catalyze the electrophilic amination of benzisoxazoles. researchgate.net Furthermore, palladium-catalyzed synthesis of benzoxazoles has been achieved through the cleavage of carbon-carbon triple bonds with o-aminophenol. rsc.org These examples highlight the potential for employing transition metals in various stages of the synthesis of this compound.
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Palladium | Aerobic Oxidative Coupling | Anthranilic acids, Isocyanides | 2-Aminobenzoxazinones | nih.gov |
| Cobalt | Electrophilic Amination | Benzisoxazoles | Aminated Benzisoxazoles | researchgate.net |
| Palladium Chloride | C-C Triple Bond Cleavage | Alkynes, o-Aminophenol | Benzoxazoles | rsc.org |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.
The use of microwave-assisted synthesis and ionic liquids, as discussed in the previous sections, are prime examples of green chemistry approaches. Microwave heating is more energy-efficient than conventional heating, and ionic liquids can often replace volatile and toxic organic solvents.
A notable green approach for the synthesis of isoxazole derivatives involves a one-pot, multicomponent reaction of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride using concentrated solar radiation. This method is solvent- and catalyst-free and proceeds in a very short time. nih.gov Another green method for the synthesis of 2-substituted benzoxazoles and benzothiazoles utilizes a recyclable magnetic nanomaterial-supported Lewis acidic ionic liquid under solvent-free ultrasound irradiation. nih.gov
For the synthesis of this compound, a green chemistry approach would prioritize the use of non-toxic solvents (such as water or ethanol), recyclable catalysts, and energy-efficient reaction conditions. For example, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been successfully carried out using tartaric acid as a catalyst in an aqueous medium. nih.gov
Stereoselective Synthesis Approaches for Chiral Derivatives
The synthesis of chiral derivatives of benzo[d]isoxazoles is of significant interest due to the potential for stereoisomers to exhibit different pharmacological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
Another common method for obtaining enantiomerically pure compounds is through enzymatic resolution. This involves the use of enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, chemoenzymatic methods have been applied to the synthesis of chiral isoxazole derivatives. mdpi.com
For a hypothetical chiral derivative of this compound, where a stereocenter is introduced (for example, on a substituent), a synthetic strategy could involve either the use of a chiral starting material, the application of a chiral catalyst to direct the formation of a specific stereoisomer, or the separation of a racemic mixture using techniques like chiral chromatography. The separation of etoxazole (B1671765) enantiomers has been extensively studied using both normal-phase and reverse-phase HPLC with various chiral stationary phases.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Methylbenzo D Isoxazol 6 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For derivatives of 3-Methylbenzo[d]isoxazol-6-amine, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive structural profile.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and coupling of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the aromatic protons, the methyl group protons, and the amine protons.
The aromatic protons on the benzoisoxazole ring system typically appear in the downfield region, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) depend on the substitution pattern on the benzene (B151609) ring. For instance, in related 3-ethyl-6-methoxybenzo[d]isoxazole derivatives, the aromatic protons appear at distinct chemical shifts, allowing for their unambiguous assignment libretexts.org. The proton at position 7 (H-7) is often observed as a singlet, while the protons at positions 4 and 5 would exhibit coupling to each other.
The methyl group (CH₃) at the 3-position is expected to produce a sharp singlet in the upfield region of the spectrum, typically around δ 2.5 ppm. The amine group (NH₂) protons at the 6-position will also give rise to a signal, which can be broad and its chemical shift can vary depending on the solvent and concentration. In some cases, these protons may exchange with deuterium in deuterated solvents like D₂O, leading to the disappearance of their signal, which can be a useful diagnostic tool.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (at C3) | ~2.5 | Singlet |
| NH₂ (at C6) | Variable (e.g., 3.5-5.0) | Broad Singlet |
| H-4 | ~7.0-7.5 | Doublet |
| H-5 | ~6.8-7.2 | Doublet of Doublets |
Note: These are predicted values based on general principles and data from related structures. Actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a this compound derivative will produce a distinct signal.
The carbon atoms of the benzo[d]isoxazole ring are expected to resonate in the downfield region of the spectrum (δ 110-165 ppm). The quaternary carbons, such as C3, C3a, C6, and C7a, will have distinct chemical shifts. For example, C3, being part of the isoxazole (B147169) ring and attached to a nitrogen and a methyl group, would appear in a specific range. In related 3-ethyl-6-methoxybenzo[d]isoxazol-5-yl sulfonamide derivatives, the carbon atoms of the benzoisoxazole ring have been assigned in the range of δ 91-161 ppm libretexts.org. The carbon of the methyl group at C3 will appear in the upfield region, typically around δ 10-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (at C3) | ~10-20 |
| C3 | ~150-160 |
| C3a | ~115-125 |
| C4 | ~110-120 |
| C5 | ~120-130 |
| C6 | ~140-150 |
| C7 | ~100-110 |
Note: These are predicted values based on general principles and data from related structures. Actual values may vary.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for the complete structural assignment of complex molecules like this compound derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This would be instrumental in confirming the positions of substituents on the aromatic ring by tracing the connectivity between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the methyl protons and C3 would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is valuable for determining the stereochemistry and conformation of molecules.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For a derivative of this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. For example, in the characterization of various isoxazole derivatives, HRMS has been used to confirm the calculated molecular formulas with high accuracy.
Table 3: Theoretical Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are generated directly from the liquid phase. For this compound derivatives, which contain a basic amine group, positive-ion mode ESI-MS is typically employed. The amine group is readily protonated to form a pseudomolecular ion [M+H]⁺, which is then detected by the mass analyzer. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule, confirming the molecular weight of the compound. ESI-MS is also frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures and purify compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification and quantification of this compound, particularly in complex matrices.
In a typical LC-MS analysis of a benzisoxazole derivative, a reversed-phase HPLC column (such as a C18 column) is used to separate the compound from impurities. The mobile phase often consists of a gradient mixture of an aqueous solvent (containing a modifier like formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol.
Upon elution from the LC column, the analyte enters the mass spectrometer source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules like amines. In positive ion mode, this compound would be expected to readily protonate to form the molecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molar mass: 162.18 g/mol ), the expected m/z for the protonated molecule would be approximately 163.19.
Illustrative LC-MS Parameters for this compound:
| Parameter | Value |
| LC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Precursor Ion (m/z) | 163.19 |
| Product Ions (m/z) | Illustrative: 134.1, 106.1, 77.1 |
This table presents illustrative data, as specific experimental values for this compound were not found in the searched literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its chemical structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While the specific crystal structure of this compound is not publicly available, studies on related benzisoxazole and other heterocyclic derivatives have been reported. These studies reveal important structural features, such as the planarity of the fused ring system and the nature of intermolecular hydrogen bonding, which would also be expected for this compound, particularly due to the presence of the amine group which can act as a hydrogen bond donor.
Illustrative Crystallographic Data for a Benzisoxazole Derivative:
| Parameter | Example Value |
| Chemical Formula | C₈H₈N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 17.1 |
| β (°) | 102.5 |
| Volume (ų) | 735 |
| Z | 4 |
| R-factor | < 0.05 |
This table presents example data typical for a small organic molecule, as the specific crystallographic data for this compound is not available in the public domain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. For this compound, characteristic IR absorption bands would be expected for the N-H stretches of the amine group, C-H stretches of the methyl and aromatic groups, C=N and C=C stretching vibrations of the heterocyclic and benzene rings, and the N-O stretching of the isoxazole ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The C=C bonds of the aromatic ring and the C-C bonds often give rise to strong Raman signals.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ (Amine) | N-H Stretch | 3300-3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| -CH₃ (Methyl) | C-H Stretch | 2850-2960 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Benzisoxazole Ring | C=N Stretch | 1610-1650 |
| Benzisoxazole Ring | N-O Stretch | 1100-1250 |
This table provides expected frequency ranges for the functional groups present in the molecule. Specific peak assignments would require experimental data.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for both the assessment of purity and the isolation of this compound from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase.
For a compound of this polarity, a reversed-phase HPLC method is typically employed. The purity is assessed by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak.
Illustrative HPLC Method for Purity Assessment:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Illustrative: 4.5 min |
| Purity | >99% (by peak area) |
This table presents a typical HPLC method for a compound of this nature. Actual conditions would require method development.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds, and determine their purity. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate (typically silica gel), which is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their polarity. The position of the spots is visualized, often under UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.
Example TLC System for Reaction Monitoring:
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) |
| Starting Material Rf | Illustrative: 0.6 |
| Product Rf | Illustrative: 0.4 |
This table provides an example of a TLC system. The optimal mobile phase would be determined experimentally.
Computational Chemistry and Theoretical Investigations of 3 Methylbenzo D Isoxazol 6 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govresearchgate.net The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, often in conjunction with basis sets like 6-311+G(d,p) or 6-31G(d,p), is a widely used method for optimizing molecular geometries and calculating electronic structures of similar heterocyclic compounds. researchgate.netnih.gov
For 3-Methylbenzo[d]isoxazol-6-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation. This process involves minimizing the energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles of the atoms. The resulting optimized geometry corresponds to a stationary point on the potential energy surface. nih.gov Vibrational frequency calculations are typically performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | - | - |
| C-N (isoxazole) | ~1.35 | - | - |
| N-O (isoxazole) | ~1.42 | - | - |
| C-O (isoxazole) | ~1.34 | - | - |
| C-NH2 | ~1.40 | - | - |
| C-CH3 | ~1.51 | - | - |
| C-N-O | - | ~110 | - |
| C-C-N (amine) | - | ~120 | - |
| H-N-H | - | ~115 | - |
| Torsion (ring) | - | - | ~0 (planar) |
Note: This table is illustrative and represents typical values for similar structures. Precise values for this compound would require specific DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a significant parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The amino group is expected to significantly influence the HOMO distribution due to its electron-donating nature.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 5.5 |
| Ionization Potential (I) ≈ -EHOMO | 5.5 to 6.5 |
| Electron Affinity (A) ≈ -ELUMO | 1.0 to 2.0 |
| Electronegativity (χ) = (I+A)/2 | 3.25 to 4.25 |
| Chemical Hardness (η) = (I-A)/2 | 2.25 to 2.75 |
Note: These values are illustrative and based on typical ranges for similar aromatic amines and benzisoxazole derivatives. Actual values would be obtained from specific DFT calculations.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations allow for the exploration of its conformational flexibility and interactions with its environment.
Conformational Analysis
Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus would be on the rotation of the amino group and the methyl group. By systematically rotating these groups and calculating the corresponding energy, a potential energy surface can be generated. This analysis helps to identify the lowest energy conformers, which are the most likely to be populated at room temperature. The planarity of the benzisoxazole ring system is a key feature, although slight puckering can occur. nih.gov
Intermolecular Interactions
Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases and its ability to bind to biological targets. The amino group is a key site for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The oxygen and nitrogen atoms of the isoxazole (B147169) ring can also act as hydrogen bond acceptors. Furthermore, the aromatic benzisoxazole ring system can participate in π-π stacking and van der Waals interactions. Molecular dynamics simulations can be used to study these interactions in a simulated environment, such as in a solvent box, providing insights into solvation and aggregation behavior. ajchem-a.com
Structure-Based Drug Design (SBDD) and Molecular Docking Studies
The principles of structure-based drug design (SBDD) leverage the three-dimensional structure of a biological target to design and optimize potential drug candidates. nih.gov Molecular docking is a key computational technique in SBDD that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com
In the context of this compound, molecular docking studies would be performed to investigate its potential to bind to the active site of a specific protein target. This process involves generating a set of possible conformations of the ligand and fitting them into the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov
The results of a docking study would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target protein. niscpr.res.in This information is invaluable for understanding the molecular basis of its potential biological activity and for guiding the design of more potent and selective analogs. For instance, isoxazole derivatives have been explored as inhibitors for enzymes like cyclooxygenases (COX). nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). While specific QSAR or QSPR models for this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its potential behavior.
A typical QSAR/QSPR study involves the following steps:
Data Set Selection: A series of structurally related compounds, including this compound and its analogs, would be selected. Their biological activities or properties of interest would be experimentally determined.
Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are employed to create a mathematical equation that links the descriptors to the observed activity or property. nih.gov
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov
For isoxazole-containing compounds, QSAR models have been successfully developed to predict their activity as agonists for receptors like the Farnesoid X Receptor (FXR). mdpi.com Such models have highlighted the importance of specific structural features, such as the presence of hydrophobic groups and electronegative atoms at particular positions, for biological activity. mdpi.com For instance, a 3D-QSAR study on isoxazole derivatives identified that bulky groups and hydrogen bond acceptors at certain locations could enhance agonistic activity. mdpi.com These findings suggest that a QSAR study of this compound and its derivatives could elucidate the key structural determinants for a desired biological effect.
Similarly, QSPR models could be developed to predict physicochemical properties like solubility, melting point, or chromatographic retention times. These models are valuable in the early stages of drug development and material science for prioritizing compounds with desirable properties.
A hypothetical QSAR model for a series of benzisoxazole derivatives might be represented by an equation like:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), the β values are the coefficients determined by the regression analysis, and ε is the error term. The descriptors could represent properties like molecular weight, logP (lipophilicity), or specific electronic parameters.
The table below illustrates the types of molecular descriptors that would be calculated and used in a QSAR or QSPR study of this compound and its analogs.
| Descriptor Class | Examples of Descriptors | Potential Application in Modeling |
| Topological (2D) | Molecular Weight, Atom Count, Bond Count, Wiener Index | Correlating with general size-related properties and activities. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Modeling reactivity, stability, and electrostatic interactions. nih.gov |
| Steric (3D) | Molecular Volume, Surface Area, Ovality | Understanding how the shape and size of the molecule affect its binding to a target. |
| Hydrophobic | LogP, Molar Refractivity | Predicting membrane permeability and hydrophobic interactions with biological targets. |
These computational models are instrumental in rational drug design, allowing for the virtual screening of large compound libraries and the optimization of lead compounds to enhance their activity and properties. nih.gov
Hirshfeld Surface Analysis for Crystal Packing Interactions
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. Properties such as di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance to the nearest nucleus outside the surface) are then plotted on this surface. A 2D fingerprint plot, which is a histogram of di versus de, provides a quantitative summary of the different types of intermolecular contacts.
For a molecule like this compound, the following intermolecular interactions would be expected and could be quantified through Hirshfeld surface analysis:
H···H Interactions: Given the presence of multiple hydrogen atoms on the aromatic rings and the methyl group, these interactions, which arise from van der Waals forces, are likely to be the most abundant, often comprising a significant percentage of the total intermolecular contacts. In a related study of a methyl-isoxazol-yl-benzimidazole, H···H interactions accounted for 48.8% of the crystal packing. nih.gov
H···N/N···H and H···O/O···H Interactions: The amine group (-NH2) and the nitrogen and oxygen atoms of the isoxazole ring are capable of forming hydrogen bonds. These are strong, directional interactions that play a crucial role in stabilizing the crystal structure. The fingerprint plot for these interactions would show distinct "spikes."
H···C/C···H Interactions: These represent weaker C-H···π interactions between the hydrogen atoms and the aromatic rings of neighboring molecules.
The table below summarizes the likely contributions of different intermolecular contacts to the crystal packing of this compound, based on analyses of similar structures. nih.govnih.gov
| Interaction Type | Contributing Functional Groups | Expected Significance in Crystal Packing |
| H···H | Aromatic C-H, Methyl C-H, Amine N-H | High, likely the most frequent contact. |
| H···N/N···H | Amine (-NH2), Isoxazole Nitrogen | Significant, due to hydrogen bonding capabilities. |
| H···O/O···H | Isoxazole Oxygen, Amine (-NH2) | Significant, contributing to hydrogen bonding networks. |
| H···C/C···H | All C-H bonds and aromatic rings | Moderate, indicative of C-H···π interactions. |
| π···π Stacking | Benzo[d]isoxazole ring system | Moderate to significant, depending on the packing arrangement. |
By providing a detailed breakdown of these non-covalent interactions, Hirshfeld surface analysis offers invaluable insights into the solid-state properties of this compound, which are critical for fields such as materials science and pharmaceutical development.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methylbenzo D Isoxazol 6 Amine Derivatives
Systematic Modification of Substituents and Their Impact on Bioactivity
The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its constituent atoms. In the case of 3-Methylbenzo[d]isoxazol-6-amine derivatives, systematic modifications of substituents on both the benzo and isoxazole (B147169) rings can lead to significant changes in their pharmacological effects.
Research on related benzisoxazole structures has provided valuable insights. For instance, in a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase anticonvulsant activity, although it also led to higher neurotoxicity. nih.gov This suggests that the electronic nature and position of substituents on the benzene (B151609) ring of this compound could be critical determinants of its bioactivity and safety profile.
Table 1: Postulated Impact of Substituent Modifications on the Bioactivity of this compound Derivatives
| Position of Substitution | Type of Substituent | Postulated Impact on Bioactivity | Rationale based on Related Compounds |
| Benzene Ring (Positions 4, 5, 7) | Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | May enhance potency for certain targets (e.g., anticonvulsant, anticancer). | Halogenation at position 5 of 3-(sulfamoylmethyl)-1,2-benzisoxazole increased anticonvulsant activity. nih.gov |
| Electron-donating groups (e.g., -OCH3, -CH3) | Could modulate metabolic stability and receptor binding affinity. | Methoxy groups on related heterocyclic systems have been shown to influence pharmacokinetic properties. | |
| Methyl Group (Position 3) | Replacement with other alkyl groups (e.g., -CH2CH3) | May alter steric interactions with the target protein. | Modifications at this position can influence binding affinity and selectivity. |
| Replacement with functionalized groups (e.g., -CH2OH) | Could introduce new hydrogen bonding opportunities. | Introduction of polar groups can enhance solubility and target interactions. |
Exploration of Positional Isomers and their Pharmacological Implications
The specific placement of functional groups on the benzo[d]isoxazole scaffold gives rise to positional isomers, each with a unique spatial arrangement and electronic distribution. This, in turn, can lead to distinct pharmacological profiles. The primary positional isomers of this compound include the 4-amino, 5-amino, and 7-amino derivatives.
While direct comparative studies of these specific isomers are scarce, research on related heterocyclic systems provides a strong basis for understanding the potential implications of such positional changes. For example, the position of the amino group on the benzisoxazole ring is known to be a critical determinant of target selectivity.
Work on 3-amino-benzo[d]isoxazole derivatives as c-Met kinase inhibitors has demonstrated that the 3-amino scaffold is a key pharmacophore for this particular target. researchgate.net This suggests that moving the amino group from the 6-position to the 3-position would likely result in a dramatic shift in biological activity, potentially conferring c-Met inhibitory properties.
Conversely, studies on benzo[d]isoxazole derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have often focused on 5-amino substituted analogs. This implies that the 5-amino isomer may possess a more favorable geometry and electronic profile for binding to the acetyl-lysine binding pocket of bromodomains.
Table 2: Predicted Pharmacological Profiles of Positional Isomers of 3-Methylbenzo[d]isoxazol-amine
| Isomer | Potential Pharmacological Target | Rationale |
| This compound | To be determined through screening | The specific substitution pattern may confer unique bioactivities. |
| 3-Methylbenzo[d]isoxazol-5-amine | BET Bromodomains | The 5-amino substitution pattern is common in known BET inhibitors. |
| 3-Methylbenzo[d]isoxazol-7-amine | To be determined through screening | The steric and electronic environment differs significantly from the 5- and 6-amino isomers. |
| 6-Methylbenzo[d]isoxazol-3-amine | c-Met Kinase | The 3-amino-benzo[d]isoxazole scaffold is a known c-Met kinase inhibitor pharmacophore. researchgate.net |
Rational Design Principles for Enhanced Efficacy and Selectivity
The development of potent and selective drug candidates from a lead compound like this compound relies on the principles of rational drug design. This approach leverages an understanding of the target's three-dimensional structure and the lead compound's binding mode to make informed chemical modifications.
Structure-based drug design has been successfully applied to other benzo[d]isoxazole derivatives. For instance, in the development of BET inhibitors, co-crystal structures of benzo[d]isoxazole-containing compounds bound to the BRD4 bromodomain have provided a solid structural basis for optimization. nih.govdntb.gov.ua These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.
A common strategy involves identifying a key pharmacophore within the lead compound and then elaborating on it to enhance interactions with the target. For this compound, the benzisoxazole core and the amine group would likely serve as the primary pharmacophoric elements. Rational design would then involve:
Target Identification: The first step would be to identify the biological target(s) of this compound through techniques like affinity chromatography or computational target prediction.
Structural Biology: Obtaining the crystal structure of the compound in complex with its target would provide a detailed map of the binding site.
In Silico Modeling: Molecular docking and molecular dynamics simulations can be used to predict how modifications to the lead compound will affect its binding affinity and selectivity.
Iterative Synthesis and Testing: Based on the design principles, new derivatives would be synthesized and their biological activity evaluated, with the results feeding back into the design cycle.
Influence of Amine Moiety Modifications on Biological Response
The amine group at the 6-position of this compound is a key functional handle that can be readily modified to modulate the compound's physicochemical properties and biological activity. Modifications such as alkylation, acylation, and sulfonylation can have a profound impact on factors like solubility, membrane permeability, and target engagement.
Studies on related heterocyclic amines have demonstrated the significant influence of N-substitution. For example, in a series of 6-substituted aminoindazole derivatives developed as anticancer agents, the nature of the substituent on the amino group was critical for their anti-proliferative activity. rsc.orgresearchgate.net
Table 3: Potential Effects of Amine Moiety Modifications on this compound
| Modification | Type of Derivative | Potential Impact on Biological Response | Rationale |
| N-Alkylation | Secondary or Tertiary Amine | Can alter basicity, lipophilicity, and steric bulk, potentially improving cell permeability and target binding. | N-alkylation of related heterocyclic amines has been shown to modulate bioactivity. |
| N-Acylation | Amide | Neutralizes the basicity of the amine, which can affect solubility and receptor interactions. May introduce new hydrogen bonding opportunities. | The amide bond is a common functional group in many drugs and can influence pharmacokinetic properties. nih.gov |
| N-Sulfonylation | Sulfonamide | Introduces a strongly acidic N-H proton and can participate in different hydrogen bonding interactions compared to an amine or amide. | Sulfonamides are a well-established pharmacophore with diverse biological activities. |
| Formation of Ureas/Thioureas | Urea or Thiourea (B124793) | Can introduce additional hydrogen bond donors and acceptors, potentially enhancing target binding affinity. | Urea and thiourea moieties are often used in drug design to improve target engagement. |
Future Research Directions and Translational Perspectives for 3 Methylbenzo D Isoxazol 6 Amine
Innovations in Sustainable and Scalable Synthetic Methodologies
The future synthesis of 3-methylbenzo[d]isoxazol-6-amine and its derivatives will increasingly prioritize green and sustainable practices. Traditional synthetic routes often rely on hazardous reagents and solvents. Modern approaches, however, are shifting towards more environmentally benign alternatives. nih.gov
Recent advancements in the synthesis of isoxazole-based molecules have highlighted the utility of ultrasound irradiation. e-journals.in This technique can accelerate reaction times, improve yields, and reduce energy consumption. The use of recyclable catalysts and deep eutectic solvents (DES) also represents a significant step towards greener chemical processes. nih.gov For instance, one-pot, multicomponent reactions assisted by ultrasound have emerged as powerful tools for the efficient and sustainable synthesis of complex heterocyclic structures. e-journals.in Future research should focus on adapting these sustainable methodologies to the specific synthesis of this compound, ensuring both economic viability and environmental responsibility on a larger scale.
Table 1: Comparison of Synthetic Methodologies for Isoxazole (B147169) Derivatives
| Methodology | Advantages | Disadvantages | Relevance to this compound |
|---|---|---|---|
| Traditional Synthesis | Well-established protocols | Use of hazardous reagents and solvents, often lower yields | Provides a baseline for comparison with newer methods |
| Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption e-journals.in | Requires specialized equipment | High potential for developing a sustainable and efficient synthesis |
| Microwave-Assisted Synthesis | Rapid and efficient heating, improved reaction rates | Potential for localized overheating, specialized equipment needed | A promising avenue for rapid library synthesis of derivatives |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Optimization can be challenging | Ideal for creating diverse libraries of derivatives for screening |
| Green Solvents (e.g., DES, Ionic Liquids) | Environmentally friendly, often recyclable nih.gov | Can be expensive, potential for product separation challenges | Key for developing truly sustainable manufacturing processes |
Discovery of Novel Biological Targets and Therapeutic Indications
While the specific biological targets of this compound are not yet extensively characterized, the broader benzisoxazole family exhibits a wide range of pharmacological activities. explorationpub.com Analogs have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. explorationpub.com
A structurally similar compound, 6-fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride, has been investigated for its antipsychotic effects, acting as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors. This same analog has also shown promise in oncology, exhibiting cytotoxic effects against various cancer cell lines, and in the treatment of inflammatory diseases. Furthermore, derivatives of 3-amino-benzo[d]isoxazole have been identified as inhibitors of the c-Met tyrosine kinase, a receptor implicated in tumor growth and metastasis. nih.gov
These findings suggest several promising avenues for future investigation of this compound:
Oncology: Screening against a panel of cancer cell lines and key oncogenic kinases is a logical first step.
Neuroscience: Evaluation of its activity on central nervous system (CNS) receptors, particularly those involved in psychiatric and neurodegenerative disorders.
Inflammatory Diseases: Investigation of its potential to modulate inflammatory pathways and its efficacy in models of inflammatory conditions.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These computational tools can significantly accelerate the design and optimization of novel drug candidates by analyzing vast datasets and identifying complex structure-activity relationships (SAR). nih.gov
For this compound, AI and ML can be employed in several key areas:
Target Identification: AI algorithms can analyze biological data to predict and validate novel protein targets for the benzisoxazole scaffold.
Virtual Screening: Large virtual libraries of derivatives can be screened against known and predicted targets to identify compounds with the highest probability of activity.
ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target.
By leveraging these in silico methods, researchers can prioritize the synthesis of the most promising compounds, thereby reducing the time and cost associated with drug development. rsc.org
Exploration of PROTAC and Targeted Protein Degradation Modalities
Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy, with proteolysis-targeting chimeras (PROTACs) at the forefront. jddtonline.info PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. jddtonline.info A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov
The this compound scaffold could serve as a novel "warhead" for the design of PROTACs. If derivatives of this compound are found to bind with high affinity to a therapeutically relevant protein, they can be conjugated to a known E3 ligase ligand via a chemical linker. The design of this linker is critical, as its length and composition significantly impact the efficacy of the resulting PROTAC. explorationpub.com
Future research in this area should involve:
Identifying a suitable protein target for which this compound derivatives show high binding affinity.
Synthesizing a library of PROTACs with varying linker lengths and compositions to optimize for potent and selective degradation of the target protein.
Evaluating the efficacy of these PROTACs in cell-based assays and eventually in preclinical models.
The development of a PROTAC based on the this compound scaffold would represent a significant advancement, potentially enabling the targeting of proteins previously considered "undruggable."
Clinical Translation Potential of Promising Candidates
The ultimate goal of any drug discovery program is the successful clinical translation of a promising candidate. For derivatives of this compound, the path to the clinic will involve a rigorous preclinical evaluation. This includes comprehensive studies to assess the compound's efficacy, safety, pharmacokinetics, and pharmacodynamics in relevant animal models of disease.
Given the diverse biological activities of the benzisoxazole scaffold, it is plausible that derivatives of this compound could be developed for a range of therapeutic indications. The successful clinical development of any such candidate will depend on a deep understanding of its mechanism of action and a clear demonstration of its therapeutic benefit in well-designed clinical trials.
Q & A
Q. What synthetic methods are used to prepare 3-Methylbenzo[d]isoxazol-6-amine, and how can purity be ensured?
The compound is commonly synthesized via Boc-deprotection using HCl/EtOAc, followed by extraction and purification via flash column chromatography (50% EtOAc in petroleum ether), yielding 74% . Purity is confirmed via ESI+ mass spectrometry (m/z 149.1 [M+H]+) and chromatographic methods. Alternative routes may involve condensation of β-(isoxazol-5-yl) enamines under acidic conditions, though side reactions (e.g., self-condensation) require careful monitoring .
Q. What spectroscopic techniques are appropriate for characterizing this compound?
Key techniques include:
- Mass spectrometry (ESI+) to confirm molecular weight (m/z 149.1) .
- NMR spectroscopy (¹H/¹³C) to resolve structural features, though limited data is available for this compound. Comparative analysis with derivatives (e.g., 3-Methylbenzo[d]isoxazol-6-ol, CAS 66033-92-9) can provide reference peaks for aromatic protons and methyl groups .
- Chromatographic methods (HPLC, TLC) to assess purity during synthesis .
Q. What are the key stability considerations for storing this compound?
Store in a dry, ventilated environment away from heat and light. Use inert gas (N₂/Ar) to prevent oxidation. Reactive intermediates like enamines may undergo self-condensation under acidic or high-temperature conditions; thus, storage at –20°C in sealed containers is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate Boc-deprotection.
- Solvent optimization : Replace EtOAc with DCM for better solubility of intermediates.
- Temperature control : Lower reaction temperatures (0–10°C) may reduce side products during deprotection .
- Purification refinement : Gradient elution in column chromatography (e.g., 30% → 70% EtOAc) enhances separation of polar byproducts .
Q. What strategies are effective in mitigating hERG channel binding for derivatives of this compound in drug development?
Structural modifications to reduce hERG liability include:
- Introducing bulky substituents (e.g., aryl groups) to sterically hinder channel binding.
- Reducing basicity of the amine group via electron-withdrawing substituents (e.g., nitro or cyano groups).
- Computational modeling (e.g., molecular docking) to predict and avoid key hERG-binding residues .
Q. How to address discrepancies in spectral data when characterizing derivatives of this compound?
- Cross-validate techniques : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for ambiguous cases.
- Dynamic NMR studies : Resolve tautomerism or conformational flexibility in derivatives.
- Comparative analysis : Use published data for structurally similar compounds (e.g., 3-Methylbenzo[d]isoxazol-6-ol) to assign peaks .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Model electronic effects of substituents on aromatic rings to predict regioselectivity in Suzuki-Miyaura couplings.
- Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic sites.
- Transition-state analysis : Simulate activation barriers for reactions with Pd catalysts, as demonstrated in related isoxazole systems .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the environmental toxicity of this compound?
- Experimental validation : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀ tests) if literature data is absent.
- Read-across approach : Use toxicity data from structurally analogous compounds (e.g., benzothiazoles) to estimate hazards.
- QSAR modeling : Predict ecotoxicity endpoints based on molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
